molecular formula C12H25N3O2 B11509030 3-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1,1-dimethylurea

3-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1,1-dimethylurea

Cat. No.: B11509030
M. Wt: 243.35 g/mol
InChI Key: YNQJGNRWCBGNIP-UHFFFAOYSA-N
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Description

3-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1,1-dimethylurea is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a piperidine ring substituted with hydroxy and dimethylurea groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1,1-dimethylurea typically involves the reaction of 1-hydroxy-2,2,6,6-tetramethylpiperidine with dimethylurea under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced reactors and automation systems can help in scaling up the production while maintaining the desired reaction conditions. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1,1-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted piperidine derivatives.

Scientific Research Applications

3-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1,1-dimethylurea has found applications in several scientific research areas, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as antioxidant or anti-inflammatory effects.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1,1-dimethylurea involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. The compound’s hydroxy group can donate electrons to neutralize ROS, thereby preventing cellular damage and inflammation. Additionally, it may modulate specific signaling pathways involved in cellular stress responses.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): A well-known radical scavenger with similar antioxidant properties.

    2,2,6,6-Tetramethylpiperidine: A hindered amine used in the synthesis of various organic compounds.

    1-Hydroxy-2,2,6,6-tetramethylpiperidine:

Uniqueness

3-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1,1-dimethylurea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H25N3O2

Molecular Weight

243.35 g/mol

IUPAC Name

3-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1,1-dimethylurea

InChI

InChI=1S/C12H25N3O2/c1-11(2)7-9(13-10(16)14(5)6)8-12(3,4)15(11)17/h9,17H,7-8H2,1-6H3,(H,13,16)

InChI Key

YNQJGNRWCBGNIP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1O)(C)C)NC(=O)N(C)C)C

Origin of Product

United States

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